molecular formula C7H10ClNO2S B6253553 methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride CAS No. 78648-43-8

methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride

Cat. No.: B6253553
CAS No.: 78648-43-8
M. Wt: 207.7
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Description

Methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride is a thiophene-derived compound characterized by a methyl ester group at position 3, an amino group at position 4, and a methyl substituent at position 2 on the thiophene ring. Its hydrochloride salt enhances stability and solubility, making it valuable in synthetic chemistry and pharmaceutical research. The molecular formula is C₇H₉NO₂S·HCl, with a melting point of 183.5–184.6°C (decomposition) .

Synthesis involves refluxing a methanol solution of the precursor with barium carbonate and hydroxylamine hydrochloride, followed by filtration and purification .

Properties

CAS No.

78648-43-8

Molecular Formula

C7H10ClNO2S

Molecular Weight

207.7

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The single-step method, exemplified in patents and, involves treating 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride in the presence of FeCl₃ and cyanuric chloride. Key steps include:

  • Solvent : N,N-Dimethylformamide (DMF) at 70–90°C.

  • Catalysts : Anhydrous FeCl₃ (1.5 mol%) and cyanuric chloride (1.5 mol%).

  • Reaction Time : 4 hours under reflux.

The mechanism proceeds via oxime formation at the ketone group, followed by Lewis acid-catalyzed cyclodehydration to yield the thiophene core. Subsequent treatment with ammonium hydroxide precipitates the free base, which is then converted to the hydrochloride salt using HCl.

Table 1: Single-Step Synthesis Parameters

ParameterValueSource
Starting Material2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene
Hydroxylamine Equivalent1.4 eq (hydroxylamine HCl)
Catalyst Loading1.5 mol% FeCl₃, 1.5 mol% cyanuric chloride
Yield (Free Base)96.5%
Acidification AgentHCl (gas or aqueous)

Multi-Step Approaches and Intermediate Isolation

Oxime Intermediate Formation

Early methods described by Baker et al. (1953) isolated 3-oximino-4-methoxycarbonyltetrahydrothiophene before cyclization. This two-step process, though largely supplanted by single-step protocols, remains relevant for mechanistic studies:

  • Oxime Synthesis : Hydroxylamine hydrochloride and barium carbonate in methanol.

  • Cyclization : HCl-mediated ring closure in ether/methanol.

While this approach achieves moderate yields (70–80%), it suffers from prolonged reaction times (>24 hours) and cumbersome isolation steps.

Catalytic Systems and Solvent Effects

Role of FeCl₃ and Cyanuric Chloride

FeCl₃ acts as a Lewis acid to polarize the carbonyl group, facilitating nucleophilic attack by hydroxylamine. Cyanuric chloride, a mild chlorinating agent, enhances reaction efficiency by stabilizing intermediates. The synergistic effect of these catalysts reduces side reactions (e.g., over-oxidation) and improves regioselectivity.

Solvent Optimization

DMF is preferred for its high polarity and ability to solubilize ionic intermediates. Alternatives like dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) have been tested but result in lower yields (<85%) due to incomplete cyclization.

Workup and Isolation of the Hydrochloride Salt

Post-reaction workup involves:

  • Solvent Removal : Evaporation under reduced pressure (−0.9 MPa).

  • Basification : Stirring with 25% ammonium hydroxide to precipitate the free base.

  • Acidification : Treating the free base with HCl gas or concentrated HCl in ethanol to form the hydrochloride salt.

Table 2: Workup Conditions and Yields

StepConditionsYieldSource
Solvent Evaporation−0.9 MPa, 40–50°C>95%
Ammonia Treatment25% NH₄OH, 0.5 h stirring98.3%
HCl AcidificationHCl/EtOH, room temperature99%

Yield Optimization Strategies

Hydroxylamine Stoichiometry

Increasing hydroxylamine HCl to 1.5 eq boosts conversion rates but risks side reactions (e.g., N-oxide formation). Optimal equivalence is 1.2–1.4 eq.

Temperature Control

Maintaining 70–90°C ensures complete cyclization without degrading heat-sensitive intermediates. Exceeding 100°C leads to decomposition (>10% yield loss).

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterSingle-StepMulti-Step
Total Time4–6 h24–48 h
Overall Yield90–96.5%70–80%
ScalabilityHigh (>100 g)Moderate
Purity>98% (HPLC)95–97%

The single-step method outperforms traditional approaches in efficiency and scalability, making it industrially preferred.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

a. Methyl 4-aminothiophene-3-carboxylate hydrochloride
  • Molecular Formula: C₆H₇NO₂S·HCl
  • Melting Point : 183.5–184.6°C (decomposition)
  • Key Differences : Lacks the methyl group at position 2.
  • However, this also lowers hydrophobicity compared to the 2-methyl derivative.
b. 4-Chloropyridine-2-carbonyl chloride hydrochloride (Compound 4)
  • Molecular Formula: C₆H₄Cl₂NO·HCl
  • Melting Point : 34.0–38.0°C
  • Key Differences : Pyridine core replaces thiophene; chlorine substituents increase electrophilicity.
  • Implications : The pyridine ring enhances electronic effects, making it more reactive toward amines or thiols in coupling reactions. Lower melting point reflects weaker intermolecular forces compared to thiophene derivatives.
c. 4-(4-Aminophenylthio)-N-methylcarboxamide (Compound 5)
  • Molecular Formula : C₈H₁₀N₂OS
  • Melting Point : 112.8–115.1°C
  • Key Differences : Incorporates a phenylthio group and carboxamide instead of a methyl ester.
  • Implications : The carboxamide group enables hydrogen bonding, improving solubility in polar solvents. The phenylthio moiety may enhance π-π stacking in crystal lattices.

Biological Activity

Methyl 4-amino-2-methylthiophene-3-carboxylate hydrochloride is a heterocyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has the molecular formula C6H8ClNO2SC_6H_8ClNO_2S and a molecular weight of approximately 193.65 g/mol. The presence of a thiophene ring, an amino group, and a carboxylate functional group contributes to its diverse chemical properties, making it a valuable scaffold in medicinal chemistry.

While specific mechanisms of action for this compound are still under investigation, preliminary studies suggest several potential pathways:

  • Enzyme Interaction : The compound may interact with various enzymes and proteins, influencing cellular signaling pathways. For instance, it has been noted to induce phosphorylation of eIF2α, which is crucial for stress granule assembly and autophagy stimulation.
  • Nucleoside Analog Activity : Research indicates that this compound could act as a nucleoside analog, potentially inhibiting viral polymerases. This competitive inhibition is significant for therapeutic applications against viral infections.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes the findings:

Cell LineConcentration Range (µg/mL)IC50 (µg/mL)Observed Effect
MCF-7 (Breast)0.5 - 100[Value Needed]Significant reduction in cell viability
MDA-MB-231 (Breast)4 - 1000[Value Needed]Moderate reduction in cell viability
MCF-10A (Healthy)4 - 1000[Value Needed]Minimal effect observed

Note: Specific IC50 values need to be sourced from detailed experimental data.

Cytotoxicity Studies

In vitro cytotoxicity assessments have demonstrated that this compound exhibits selective toxicity towards cancer cells while showing lower toxicity towards normal cells. This selectivity is crucial for developing effective anticancer therapies with reduced side effects .

Case Studies and Research Findings

  • Antitumor Activity : A study involving the synthesis of derivatives of related thiophene compounds showed promising results in inhibiting tumor growth in breast cancer models. The derivatives were tested against multiple cell lines, revealing varying degrees of effectiveness, particularly against MCF-7 cells .
  • Mechanistic Insights : Further investigations into the molecular interactions revealed that this compound may bind to specific sites on proteins involved in cancer cell proliferation, leading to altered cellular functions and apoptosis induction .

Q & A

Q. Methodological approach :

  • Perform design of experiments (DoE) to statistically evaluate variables (e.g., temperature, stoichiometry).
  • Validate results against peer-reviewed synthetic protocols .

Advanced: What strategies mitigate impurity formation during synthesis?

Answer:
Common impurities include unreacted intermediates and byproducts (e.g., diastereomers or oxidized derivatives). Mitigation strategies:

  • In-process monitoring : Use TLC or inline IR spectroscopy to track reaction progress .
  • Purification : Column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization in ethanol .
  • Reference standards : Compare HPLC retention times with certified impurities (e.g., EP-grade standards) .

Basic: What physical and chemical properties are critical for handling this compound?

Answer:
Key properties include:

  • Solubility : Soluble in polar solvents (e.g., DMSO, methanol) but insoluble in hexane .
  • Stability : Hygroscopic; store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Thermal sensitivity : Decomposes above 184°C; avoid prolonged heating .

Advanced: How does the thiophene moiety influence biological interactions, and what studies are needed?

Answer:
The thiophene ring enhances π-π stacking with protein targets, potentially modulating enzyme activity or receptor binding . Research gaps:

  • Mechanistic studies : Use molecular docking or SPR analysis to map interactions with biological targets.
  • In vitro assays : Evaluate cytotoxicity (e.g., MTT assay) and metabolic stability (microsomal incubation) .

Advanced: What challenges arise in scaling up synthesis while maintaining purity?

Answer:
Challenges include:

  • Reaction homogeneity : Stirring efficiency in large reactors affects yield. Use continuous flow systems for better control .
  • Purification at scale : Replace column chromatography with fractional crystallization or membrane filtration .
  • Regulatory compliance : Meet ICH guidelines for residual solvents (e.g., ≤500 ppm for Class 3 solvents) .

Basic: Which analytical techniques reliably quantify this compound in complex mixtures?

Answer:

  • HPLC-DAD : Use a C18 column (4.6 × 150 mm, 3.5 µm) with acetonitrile/0.1% TFA mobile phase (retention time ~8.2 min) .
  • LC-MS : Confirm molecular ion ([M+H]⁺ = 208.06 m/z) and fragmentation patterns .

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